4-(2-Dimethylaminoethyl)cyclohexanone
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C10H19NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h9H,3-8H2,1-2H3 |
InChI Key |
BCUMWDQFKSBBRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCC(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the cyclohexanone ring significantly alter molecular properties. A comparative analysis is provided in Table 1.
Table 1: Physicochemical Properties of Cyclohexanone Derivatives
Key Observations :
- Solubility: The dimethylaminoethyl group enhances polar solubility compared to hydrophobic tert-butyl or arylidene substituents .
- Melting Points: Crystalline derivatives like 4-(4-hydroxyphenyl)cyclohexanone exhibit higher melting points due to hydrogen bonding , whereas flexible substituents (e.g., dimethylaminoethyl) may reduce crystallinity.
Q & A
Q. What are the established synthetic routes for preparing 4-(2-Dimethylaminoethyl)cyclohexanone, and what are their respective advantages and limitations?
Methodological Answer: The synthesis of this compound typically involves:
- Condensation Reactions : Reacting cyclohexanone derivatives with dimethylaminoethyl halides (e.g., N,N-dimethylaminoethyl chloride) under basic conditions. This method is efficient but may produce regioisomers requiring chromatographic separation .
- Reduction of Oximes : Reducing 4-(dimethylaminoethyl)cyclohexanone oxime using agents like sodium in ethanol. This approach minimizes cis-isomer contamination but requires strict control of reaction pH and temperature .
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High yield, scalable | Isomer formation, purification challenges |
| Oxime Reduction | High stereochemical purity | Sensitive to reaction conditions |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regioselectivity. For example, the dimethylaminoethyl group’s protons appear as a triplet near δ 2.3–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 198.2) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1715 cm) and amine N–H vibrations (~3300 cm) .
Q. What are the primary chemical reactions of this compound, and how do reaction conditions influence product distribution?
Methodological Answer: Common reactions include:
- Nucleophilic Substitution : The dimethylaminoethyl group acts as a nucleophile in alkylation or acylation reactions. For example, reaction with benzoyl chloride forms N-benzoyl derivatives under anhydrous conditions .
- Carbonyl Reduction : Using NaBH or LiAlH reduces the ketone to an alcohol. Solvent polarity (e.g., ethanol vs. THF) affects reaction rates and stereoselectivity .
- Acid-Base Reactions : The hydrochloride salt form enhances solubility in polar solvents, enabling pH-dependent reactivity in biological assays .
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound influence its reactivity in stereoselective reductions?
Methodological Answer: The bulky dimethylaminoethyl group creates steric hindrance, favoring axial attack in reductions. Computational studies (DFT/B3LYP) show transition states with lower energy barriers for axial hydrogen addition due to reduced torsional strain. Experimental data corroborate >90% axial selectivity in LiAlH-mediated reductions .
Q. What computational approaches are employed to model the reaction pathways and transition states of this compound in organic syntheses?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for nucleophilic substitutions, revealing electronic effects (e.g., charge distribution on the carbonyl carbon) as key selectivity drivers .
- Ab Initio Methods : Calculate activation energies for competing pathways (e.g., axial vs. equatorial attack), validated by experimental stereochemical outcomes .
Q. How can response surface methodology (RSM) optimize the hydrolysis or other functional group transformations of this compound derivatives?
Methodological Answer: RSM (e.g., Box-Behnken design) identifies optimal conditions for reactions like oxime hydrolysis. For example:
| Factor | Levels (-1, 0, +1) | Impact on Conversion |
|---|---|---|
| Temperature (°C) | 60, 70, 80 | Positive linear effect |
| Catalyst loading (wt%) | 1, 2, 3 | Quadratic interaction |
| Water content (mL) | 10, 15, 20 | Negative effect |
A quadratic model () predicts maximum conversion at 75°C, 2.5% catalyst, and 12 mL water .
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